molecular formula C14H20ClN3O2 B13560724 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride

3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride

Cat. No.: B13560724
M. Wt: 297.78 g/mol
InChI Key: RBZVARFOXKROOK-UHFFFAOYSA-N
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Description

3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride typically involves the reaction of tryptamine with a suitable carboxylic acid derivative. One common method is the DCC-mediated coupling between carboxylic acids and amines . This reaction is often carried out under reflux conditions in methanol, using methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products Formed

    Oxidation: Indole-3-carboxaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors with high affinity, influencing various biological processes . This compound can modulate signaling pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride is unique due to its specific structure, which combines an indole moiety with an amide linkage. This structure imparts distinct biological properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-19-13(8-15)14(18)16-7-6-10-9-17-12-5-3-2-4-11(10)12;/h2-5,9,13,17H,6-8,15H2,1H3,(H,16,18);1H

InChI Key

RBZVARFOXKROOK-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C(=O)NCCC1=CNC2=CC=CC=C21.Cl

Origin of Product

United States

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